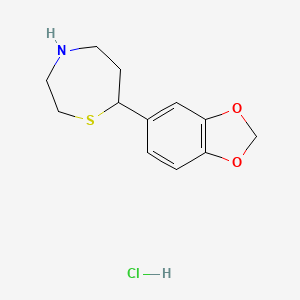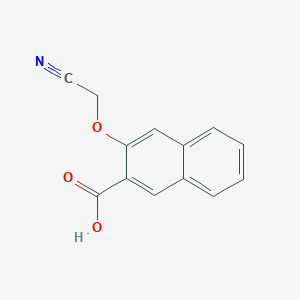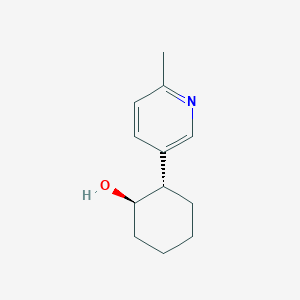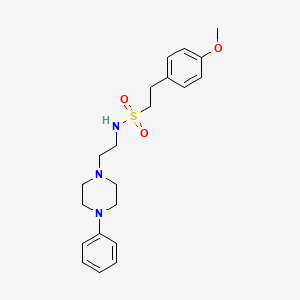
2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The methoxyphenyl group suggests potential for interaction with biological targets, while the phenylpiperazine moiety is often associated with central nervous system activity. The ethanesulfonamide part of the molecule could confer solubility and potentially aid in bioavailability .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves the reaction of an amine with benzenesulfonyl chloride to yield the parent sulfonamide, which can then be further derivatized. For instance, the synthesis of N-(4-methoxyphenethyl)benzenesulfonamide was achieved by reacting 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides in the presence of a weak base . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate phenylpiperazine moiety.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can significantly influence their biological activity. Crystal structure analysis of similar compounds has revealed that supramolecular interactions, such as C—H∙∙∙πaryl and C—H∙∙∙O, can lead to the formation of two-dimensional or three-dimensional architectures, which may affect the compound's interaction with biological targets .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, depending on the functional groups present. For example, the tertiary amino function in a substituted piperazine moiety can be removed by acid treatment, as demonstrated with a sulfonate reagent used for analytical derivatization in liquid chromatography . This type of reactivity could be relevant for the compound if it contains a similar tertiary amino group.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are crucial for their application as therapeutic agents or analytical reagents. For instance, the high-affinity inhibition of kynurenine 3-hydroxylase by certain benzenesulfonamides suggests that these compounds can effectively interact with enzyme active sites, which is indicative of their chemical reactivity and potential for specificity . Additionally, the synthesis of radiolabeled benzenesulfonamides for positron emission tomography (PET) imaging implies that these compounds can be modified to possess the necessary properties for in vivo imaging applications .
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Heterocyclic Systems : Derivatives of 2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide have been synthesized, leading to new heterocyclic systems. These compounds demonstrated significant anti-inflammatory activity (Annapurna & Jalapathi, 2014).
X-ray Powder Diffraction Studies : Compounds related to this compound have been characterized using X-ray powder diffraction, providing valuable information about their structural properties (Wang et al., 2017).
Biological and Pharmacological Research
Antibacterial Applications : Synthesized derivatives have shown biofilm inhibitory action against Escherichia coli, indicating potential applications as antibacterial agents (Abbasi et al., 2019).
Antidepressant and Anxiolytic Effects : Some derivatives have shown promising results in animal models as potential antidepressant and anxiolytic agents, suggesting therapeutic applications in treating mental health disorders (Pytka et al., 2015).
Antioxidant and Anticancer Activities : Novel derivatives have exhibited significant antioxidant and anticancer activities, highlighting their potential as therapeutic agents for various diseases (Tumosienė et al., 2020).
Chemical and Material Sciences
Studies on Binuclear Cu(II) Complexes : Research on the ligands derived from this compound has led to insights into the synthesis and physiochemical studies of binuclear Cu(II) complexes, contributing to the field of coordination chemistry (Karthikeyan et al., 2001).
Fluorophores for Zinc(II) Detection : Derivatives have been used in the synthesis of fluorophores for zinc(II) detection, aiding in the study of intracellular zinc levels, crucial for various biological processes (Kimber et al., 2001).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-27-21-9-7-19(8-10-21)11-18-28(25,26)22-12-13-23-14-16-24(17-15-23)20-5-3-2-4-6-20/h2-10,22H,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKZKKYRLXDXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2508088.png)
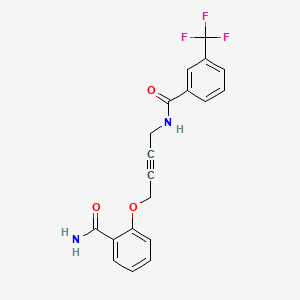
![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid](/img/structure/B2508092.png)
![2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2508094.png)
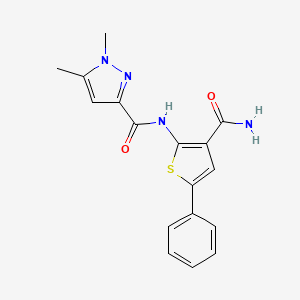
![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)
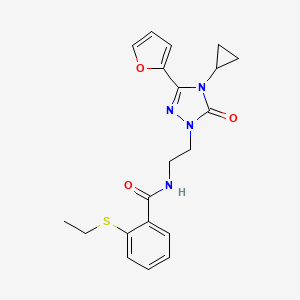

![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)
